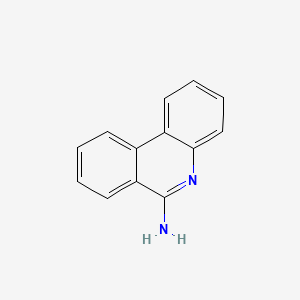

6-Aminophenanthridine

Beschreibung

a prion inhibitor; structure in first source

Eigenschaften

IUPAC Name |

phenanthridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCXJXKLDUJOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232216 | |

| Record name | 6-Phenanthridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-68-8 | |

| Record name | 6-Aminophenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridine, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenanthridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 832-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 6-Aminophenanthridine: A Technical Guide to its Inhibition of Ribosomal Protein Folding

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminophenanthridine (6AP) is a small molecule that has garnered significant interest for its therapeutic potential, particularly in the context of protein misfolding diseases. This technical guide provides an in-depth exploration of the core mechanism of action of 6AP, focusing on its role as a competitive inhibitor of the Protein Folding Activity of the Ribosome (PFAR). We will detail the molecular interactions, present key quantitative data, outline the experimental protocols used to elucidate this mechanism, and provide visual representations of the signaling pathways and experimental workflows.

Introduction

Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including prion diseases and oculopharyngeal muscular dystrophy (OPMD). The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, is a critical area of therapeutic investigation. The ribosome, traditionally known for its role in protein synthesis, also possesses an intrinsic chaperone-like activity known as the Protein Folding Activity of the Ribosome (PFAR). This activity is primarily associated with Domain V of the large ribosomal RNA (rRNA) subunit (23S in prokaryotes and 25S/28S in eukaryotes). PFAR assists in the correct folding of nascent polypeptide chains and can also facilitate the refolding of denatured proteins. This compound (6AP) has emerged as a potent inhibitor of this crucial ribosomal function, offering a novel therapeutic strategy for diseases characterized by protein aggregation.

Mechanism of Action: Competitive Inhibition of PFAR

The primary mechanism of action of this compound is its direct interaction with and inhibition of the Protein Folding Activity of the Ribosome (PFAR).[1][2][3][4] 6AP functions as a competitive inhibitor, binding to the active site of PFAR, which is located in Domain V of the 23S/25S/28S rRNA.[1][2][3][4]

Key aspects of this mechanism include:

-

Direct Binding to rRNA: 6AP directly binds to a specific set of nucleotides within Domain V of the large ribosomal RNA subunit.[3][4] This binding has been confirmed through techniques such as UV cross-linking and primer extension analysis.

-

Competitive Inhibition: 6AP competes with unfolded or partially folded protein substrates for the same binding sites on the rRNA.[2][3][4] By occupying these sites, 6AP prevents the protein substrates from interacting with the ribosome's folding machinery.

-

Reduction in Folding Yield: The consequence of this competitive binding is a decrease in the yield of correctly folded proteins.[3][4] It is important to note that 6AP does not affect the rate of protein refolding but rather the overall efficiency of the process.[3][4]

This inhibitory action on PFAR is the basis for 6AP's observed antiprion activity and its ability to mitigate the toxicity and aggregation of proteins implicated in other proteinopathies.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its derivatives, providing insights into their binding affinity and inhibitory potency.

| Compound | Assay Type | Target | Value | Reference |

| This compound (6AP) | Equilibrium Binding Assay | Domain V rRNA | Kd = 140 ± 7.2 nM | [1] |

| 8-azido-6-aminophenanthridine | Mammalian Cell-based Prion Assay | PrPSc | IC50 ≈ 5 µM | |

| 7,10-dihydrophenanthridin-6-amine | Mammalian Cell-based Prion Assay | PrPSc | IC50 ≈ 1.8 µM |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

UV Cross-linking Assay to Demonstrate Direct Binding of 6AP to rRNA

This protocol is a generalized procedure for identifying the direct interaction between a small molecule like 6AP and ribosomal RNA.

Objective: To covalently link 6AP to its binding site on the rRNA upon UV irradiation, providing evidence of direct interaction.

Methodology:

-

Preparation of Ribosomes/rRNA: Isolate ribosomes or transcribe Domain V of the 23S/25S/28S rRNA in vitro.

-

Binding Reaction: Incubate the purified ribosomes or rRNA with this compound in an appropriate binding buffer.

-

UV Irradiation: Expose the binding reaction mixture to UV light (typically 254 nm) on ice to induce covalent cross-linking between 6AP and the rRNA.

-

RNase Digestion: Digest the rRNA with specific RNases to generate fragments. The 6AP-cross-linked nucleotide will be protected from digestion.

-

Analysis: The cross-linked nucleotide can be identified through various methods, including primer extension analysis.

Primer Extension Analysis to Map the 6AP Binding Site on rRNA

This protocol outlines the general steps to pinpoint the specific nucleotides on the rRNA where 6AP binds.

Objective: To identify the precise location of the 6AP binding site within Domain V of the rRNA.

Methodology:

-

Perform UV Cross-linking: Follow the protocol described in section 4.1 to generate 6AP-rRNA covalent adducts.

-

Primer Design: Design a DNA primer that is complementary to a sequence downstream of the putative 6AP binding site on the rRNA.

-

Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Reverse Transcription: Anneal the labeled primer to the 6AP-cross-linked rRNA and perform a reverse transcription reaction. The reverse transcriptase will extend the primer until it encounters the 6AP-cross-linked nucleotide, at which point the enzyme will terminate.

-

Gel Electrophoresis: Separate the reverse transcription products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer.

-

Analysis: The position of the terminated band on the gel relative to the sequencing ladder will indicate the exact nucleotide that is cross-linked to 6AP.

Kinetic Analysis of Protein Refolding to Demonstrate PFAR Inhibition

This protocol describes a general method to assess the effect of 6AP on the ribosome-assisted refolding of a model protein.

Objective: To quantify the inhibitory effect of 6AP on the Protein Folding Activity of the Ribosome (PFAR).

Methodology:

-

Protein Denaturation: Denature a model protein with a known enzymatic activity (e.g., carbonic anhydrase) using a denaturant like guanidine (B92328) hydrochloride.

-

Refolding Reaction: Initiate refolding by diluting the denatured protein into a refolding buffer containing:

-

No additions (spontaneous refolding control).

-

Purified ribosomes or in vitro transcribed Domain V rRNA.

-

Ribosomes/rRNA pre-incubated with varying concentrations of this compound.

-

-

Activity Assay: At various time points, measure the enzymatic activity of the refolding protein. The recovery of activity corresponds to the extent of correct refolding.

-

Data Analysis: Plot the percentage of recovered activity against time for each condition. Compare the final yield of active protein in the presence and absence of 6AP to determine its inhibitory effect. A decrease in the yield of refolded protein in the presence of 6AP indicates inhibition of PFAR.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Competitive inhibition of PFAR by this compound.

Caption: Workflow for key experiments to study 6AP's mechanism.

Conclusion

This compound exerts its biological effects through a well-defined mechanism: the competitive inhibition of the ribosome's protein folding activity. By directly binding to the PFAR active site on the ribosomal RNA, 6AP effectively outcompetes protein substrates, leading to a reduction in the yield of correctly folded proteins. This mode of action presents a compelling strategy for intervening in diseases driven by protein misfolding and aggregation. The quantitative data on its binding affinity and the established experimental protocols provide a solid foundation for further research and development of 6AP and its derivatives as potential therapeutic agents. Future studies should focus on obtaining more detailed kinetic data (e.g., Ki values) and exploring the in vivo efficacy and safety of this promising compound.

References

- 1. The Antiprion Compound this compound Inhibits the Protein Folding Activity of the Ribosome by Direct Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antiprion compound this compound inhibits the protein folding activity of the ribosome by direct competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic and DFT studies on this compound and its derivatives provide insights in their activity towards ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Aminophenanthridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-aminophenanthridine derivatives, compounds of significant interest in medicinal chemistry due to their potent biological activities, including anticancer and antiprion properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and illustrates relevant biological mechanisms.

Core Synthesis Strategies

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the phenanthridine (B189435) core followed by the introduction of the amino group at the C-6 position, or through cyclization strategies that directly yield the aminated product. The most prominent methods include the Pictet-Spengler reaction, transition-metal catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, and amination of a pre-formed phenanthridine core.

Suzuki-Miyaura Coupling Followed by Pictet-Spengler Reaction

A versatile two-step approach for the synthesis of 6-arylphenanthridine derivatives involves an initial Suzuki-Miyaura cross-coupling followed by a Pictet-Spengler cyclization. This method offers the advantage of building molecular diversity through the wide availability of boronic acids and aromatic aldehydes.[1][2]

Experimental Protocol:

Step 1: Suzuki-Miyaura Cross-Coupling for 2-Aminobiphenyl (B1664054) Precursor Synthesis [1]

-

To a solution of a 2-bromoaniline (B46623) derivative and an appropriate arylboronic acid in a suitable solvent system (e.g., a mixture of zinc chloride and [Bmim]BF4), add a palladium catalyst.

-

Heat the reaction mixture under microwave irradiation for a specified time to facilitate the cross-coupling reaction.

-

Upon completion, cool the reaction mixture and extract the 2-aminobiphenyl precursor. Purify the product using column chromatography.

Step 2: Pictet-Spengler Dehydrogenative Cyclization [1]

-

Dissolve the synthesized 2-aminobiphenyl precursor and a selected aromatic aldehyde in a catalytic system, such as a zinc chloride/[Bmim]BF4 mixture.

-

Heat the mixture under microwave irradiation to promote the cyclization and subsequent dehydrogenation to form the aromatic phenanthridine ring.

-

After cooling, purify the resulting 6-arylphenanthridine derivative by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for the synthesis of this compound derivatives from 6-halophenanthridine precursors. The reaction is known for its broad substrate scope and functional group tolerance.[3]

Experimental Protocol:

-

In an oven-dried reaction vessel under an inert atmosphere, combine the 6-halophenanthridine (e.g., 6-bromophenanthridine), a primary or secondary amine, a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu).[3]

-

Add a dry, degassed solvent such as toluene.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired this compound derivative.

Synthesis via Amination of 6-Chlorophenanthridine (B98449)

A common and straightforward method for preparing this compound involves the nucleophilic aromatic substitution of a halogen at the 6-position, typically chlorine, with an amine.

Experimental Protocol:

-

Synthesis of 6-Chlorophenanthridine: This intermediate can be prepared from phenanthridin-6(5H)-one. Reflux phenanthridin-6(5H)-one in excess phosphorus oxychloride (POCl₃) for several hours. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously treated with ice water and neutralized to precipitate the crude 6-chlorophenanthridine, which is then filtered, dried, and can be purified by recrystallization.

-

Amination of 6-Chlorophenanthridine: Heat a mixture of 6-chlorophenanthridine with the desired amine, either neat or in a suitable high-boiling solvent (e.g., phenol (B47542) or N-methyl-2-pyrrolidone), often in the presence of a base. The reaction temperature and time will vary depending on the nucleophilicity of the amine. Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the this compound derivative. Purification is typically achieved by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the yields and key characterization data for a selection of synthesized this compound derivatives.

| Compound | R Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ref. |

| 1a | -H | 85 | 198-200 | 7.40-8.60 (m, 8H), 5.50 (s, 2H) | 115.2, 121.8, 122.5, 124.3, 125.1, 127.8, 128.9, 130.5, 131.2, 143.5, 158.0 | - |

| 1b | -CH₃ | 78 | 175-177 | 2.50 (s, 3H), 7.35-8.55 (m, 8H) | 21.5, 115.0, 121.5, 122.3, 124.1, 125.0, 127.6, 128.7, 130.3, 131.0, 138.0, 143.3, 157.8 | - |

| 1c | -OCH₃ | 72 | 188-190 | 3.90 (s, 3H), 6.90-8.50 (m, 8H) | 55.4, 110.2, 114.8, 121.6, 122.4, 124.2, 127.7, 128.8, 130.4, 131.1, 143.4, 157.9, 159.8 | - |

| 1d | -Cl | 81 | 210-212 | 7.45-8.65 (m, 8H) | 116.5, 122.0, 122.8, 124.5, 125.3, 128.0, 129.1, 130.7, 131.4, 134.5, 143.6, 157.5 | - |

Note: Specific spectral data is representative and may vary based on the solvent and instrument used. References for specific data points should be consulted where available.

Biological Mechanisms and Signaling Pathways

This compound derivatives have been shown to exert their biological effects through various mechanisms, most notably as topoisomerase inhibitors and by interacting with ribosomal RNA.

Topoisomerase I Inhibition

Certain phenanthridine derivatives act as topoisomerase I (Top1) poisons. They intercalate into the DNA at the site of the Top1-DNA cleavage complex. This stabilizes the complex, preventing the religation of the DNA strand. The persistence of these single-strand breaks can lead to the formation of double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.[4][5]

Interaction with Ribosomal RNA

This compound (6AP) has been identified as an antiprion compound that functions by inhibiting the protein folding activity of the ribosome (PFAR). 6AP interacts with a specific set of nucleotides within domain V of the 23S rRNA, which is a crucial component of the large ribosomal subunit's peptidyl transferase center.[6][7] By binding to this site, 6AP competitively inhibits the binding of nascent polypeptide chains, thereby disrupting their proper folding.[7]

Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The table below presents a summary of their half-maximal inhibitory concentrations (IC₅₀).

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | Ref. |

| 2a | 5.2 | 7.8 | 6.5 | 8.1 | - |

| 2b | 3.8 | 5.1 | 4.9 | 6.2 | - |

| 2c | 2.1 | 3.5 | 3.0 | 4.5 | - |

| 2d | 6.5 | 9.2 | 8.1 | 10.4 | - |

Note: IC₅₀ values are representative and can vary based on experimental conditions. Specific literature should be consulted for detailed protocols and data.

This guide provides a foundational understanding of the synthesis and biological importance of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of the cited literature is encouraged for a more in-depth understanding of specific methodologies and biological assays.

References

- 1. Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling and Pictet–Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines fagaronine and ethoxidine using steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8,9-methylenedioxybenzo[i]phenanthridines: topoisomerase I-targeting activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antiprion compound this compound inhibits the protein folding activity of the ribosome by direct competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Properties of 6-Aminophenanthridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophenanthridine (6AP) is a heterocyclic aromatic compound that has garnered significant interest in the scientific community, primarily for its biological activities. It is recognized as a potent antiprion agent and an inhibitor of the protein folding activity of the ribosome (PFAR)[1][2]. The mechanism of its biological action is intrinsically linked to its ability to interact with biological macromolecules, particularly ribosomal RNA (rRNA). Understanding the spectroscopic properties of this compound is crucial for elucidating these interactions and for the development of novel therapeutic agents and fluorescent probes.

This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, detailed experimental protocols for their measurement, and a visualization of its primary molecular interaction.

Data Presentation: Spectroscopic Properties

Table 1: UV-Visible Absorption Properties of this compound

| Solvent | Absorption Maximum (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| DMSO | Data not available | Data not available |

| Water (Aqueous Buffer) | Data not available | Data not available |

Note: Phenanthridine derivatives typically exhibit absorption maxima in the UV-A and UV-B regions (250-400 nm).

Table 2: Fluorescence Emission Properties of this compound

| Solvent | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |

| Methanol | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| DMSO | Data not available | Data not available | Data not available |

| Water (Aqueous Buffer) | Data not available | Data not available | Data not available |

Note: The fluorescence quantum yield is a critical parameter for assessing the efficiency of a fluorophore. Values can range from near 0 to 1.0.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the spectroscopic properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar absorptivity (ε) of this compound in various solvents.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., methanol, ethanol, DMSO, and a suitable aqueous buffer like phosphate-buffered saline, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

Calibrated UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in the solvent of interest to obtain a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 600 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Record the absorption spectra for each of the prepared dilutions of this compound.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λabs).

-

To determine the molar absorptivity, plot the absorbance at λabs against the concentration of this compound.

-

According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length), the slope of the resulting linear plot will be the molar absorptivity (ε).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (Φf) of this compound.

Materials:

-

This compound solutions (as prepared for UV-Vis spectroscopy)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Calibrated spectrofluorometer

Procedure:

-

Spectrofluorometer Setup: Turn on the instrument and allow the excitation lamp to stabilize.

-

Excitation Spectrum: To determine the optimal excitation wavelength, set the emission monochromator to an estimated emission maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 250-400 nm). The peak of this spectrum is the excitation maximum (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator over a range of wavelengths (e.g., λex + 20 nm to 700 nm) to obtain the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the standard (e.g., quinine sulfate) with an absorbance at the excitation wavelength of this compound that is similar to the absorbance of the this compound sample (ideally < 0.1 to avoid inner filter effects).

-

Measure the absorption of both the this compound solution and the standard solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum of the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample (Asample) and the standard (Astd).

-

Calculate the quantum yield of this compound (Φf, sample) using the following equation: Φf, sample = Φf, std * (Asample / Astd) * (Absstd / Abssample) * (η2sample / η2std) where:

-

Φf, std is the quantum yield of the standard.

-

A is the integrated fluorescence intensity.

-

Abs is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Mandatory Visualization

Interaction with Ribosomal RNA

This compound's primary characterized mechanism of action involves its direct binding to ribosomal RNA, which inhibits the ribosome's protein folding activity. The following diagram illustrates this competitive inhibition.

Experimental Workflow for Spectroscopic Analysis

The logical flow of experiments to characterize the spectroscopic properties of this compound is depicted below.

Conclusion

This compound is a molecule of significant biological importance, and a thorough understanding of its spectroscopic properties is paramount for its continued investigation and application. This guide outlines the key spectroscopic parameters to be determined and provides detailed protocols for their measurement. While a comprehensive public dataset of these properties is currently lacking, the methodologies described herein provide a clear path for researchers to obtain this crucial information. The visualization of its interaction with ribosomal RNA highlights the molecular basis of its activity, offering a foundation for future drug development and the design of novel fluorescent probes. Further research into the solvatochromic behavior of this compound would be highly valuable to the scientific community.

References

6-Aminophenanthridine: A Competitive Inhibitor of Ribosome-Assisted Protein Folding

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein misfolding and aggregation are central to the pathology of numerous debilitating human diseases, including prion diseases and other neurodegenerative disorders. A key cellular machinery implicated in the folding of newly synthesized and denatured proteins is the ribosome, which possesses an intrinsic protein folding activity (PFAR). 6-Aminophenanthridine (6-AP) has emerged as a significant small molecule inhibitor of this process. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits protein folding, focusing on its role as a competitive inhibitor of the ribosome's peptidyl transferase center. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

The fidelity of protein folding is paramount to cellular function. The ribosome, long known for its central role in protein synthesis, also contributes to the correct folding of proteins. This protein folding activity of the ribosome (PFAR) is primarily associated with Domain V of the large ribosomal subunit's ribosomal RNA (rRNA).[1][2][3] Dysregulation of protein folding can lead to the accumulation of misfolded and aggregated proteins, a hallmark of a class of pathologies known as protein misfolding diseases, which includes Alzheimer's disease, Parkinson's disease, and prion diseases.

This compound (6-AP) is an antiprion compound that has been identified as a specific inhibitor of PFAR.[3][4] Understanding its mechanism of action provides valuable insights into the fundamental process of ribosome-assisted protein folding and offers a potential therapeutic avenue for combating protein misfolding diseases. This guide will delve into the core mechanism of 6-AP's inhibitory action, present the quantitative data supporting this mechanism, and provide detailed methodologies for the key experiments used in its characterization.

Mechanism of Action: Competitive Inhibition of PFAR

The primary mechanism by which this compound inhibits protein folding is through direct competition with unfolded protein substrates for a common binding site on the ribosome.[2]

Key findings have demonstrated that:

-

Binding Site: 6-AP binds to Domain V of the 23S/25S/28S rRNA of the large ribosomal subunit. This is the same region that constitutes the active center for PFAR.[1][4]

-

Competitive Nature: UV cross-linking and primer extension footprinting assays have shown that 6-AP and unfolded protein substrates interact with an overlapping set of nucleotides within Domain V.[1] This spatial competition prevents the unfolded protein from accessing the ribosomal machinery necessary for its proper folding.

-

Effect on Folding Kinetics: Kinetic analyses of protein refolding in the presence of 6-AP reveal a decrease in the overall yield of correctly folded protein. However, the rate of refolding for the proteins that do fold correctly remains unaffected.[1] This is a classic characteristic of competitive inhibition, where the inhibitor reduces the number of active catalytic sites available to the substrate but does not alter the catalytic efficiency of the unbound sites.

This competitive inhibition model is further supported by the observation that the inhibitory effect of 6-AP can be reversed by increasing the concentration of the ribosomal folding modulators.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the competitive inhibition of ribosome-assisted protein folding by this compound.

References

- 1. The antiprion compound this compound inhibits the protein folding activity of the ribosome by direct competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of the antiprion drugs 6AP and GA on ribosome assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Folding Activity of Ribosomal RNA Is a Selective Target of Two Unrelated Antiprion Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Folding Activity of the Ribosome (PFAR) –– A Target for Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminophenanthridine Derivatives: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth analysis of 6-aminophenanthridine derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction

Phenanthridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of several natural products and synthetic molecules with a wide range of biological activities. Among these, this compound and its derivatives have emerged as a scaffold of significant interest due to their potent anticancer, antiparasitic, and antiprion properties. Their planar structure allows for intercalation into DNA and interaction with key cellular enzymes, leading to the disruption of cellular processes in pathological conditions. This guide focuses on the intricate relationship between the chemical structure of this compound derivatives and their biological activity, with a particular emphasis on their role as anticancer agents, including their function as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenanthridine (B189435) core. SAR studies have revealed key structural features that modulate their efficacy and selectivity.

Anticancer Activity

The anticancer effects of these derivatives are often attributed to their ability to intercalate with DNA and inhibit topoisomerases I and II.[1] Modifications at various positions of the phenanthridine ring have been shown to significantly influence their cytotoxic potential against a range of human cancer cell lines.

One study synthesized a series of fourteen phenanthridine derivatives and evaluated their cytotoxic activity against five human cancer cell lines: MCF-7 (breast), PC3 (prostate), Hela (cervical), A549 (lung), and HepG2 (liver).[2] The results, summarized in the table below, highlight the potent anti-proliferative activities of these compounds.

Table 1: Cytotoxicity of Phenanthridine Derivatives against Human Cancer Cell Lines [2]

| Compound | MCF-7 IC₅₀ (µM) | PC3 IC₅₀ (µM) | Hela IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| 8a | 0.28 | 0.87 | 0.55 | 1.12 | 1.31 |

| 8b | 0.42 | 1.05 | 0.73 | 1.54 | 1.88 |

| 8e | 0.51 | 1.23 | 0.89 | 1.87 | 2.13 |

| 8m | 0.65 | 1.58 | 1.02 | 2.11 | 2.45 |

| SA (Sanguinarine) | 0.98 | 2.13 | 1.54 | 3.21 | 3.87 |

| VP-16 (Etoposide) | 1.21 | 3.45 | 2.87 | 5.67 | 6.12 |

Data extracted from a study on novel phenanthridine derivatives.[2]

Further mechanistic studies revealed that the most potent compound, 8a , effectively inhibited both DNA topoisomerase I and II, and induced cell cycle arrest at the S phase in MCF-7 cells.[2]

Antiprion Activity

This compound (6AP) and its derivatives have also been investigated for their activity against prions, the causative agents of fatal neurodegenerative diseases. Their mode of action is believed to involve the inhibition of the protein folding activity of the ribosome (PFAR) by binding to ribosomal RNA (rRNA).[3]

A comparative study of 6AP and three of its derivatives demonstrated a clear SAR. The order of activity for both PFAR inhibition and rRNA binding was found to be 6AP8CF₃ > 6AP8Cl > 6AP, with an inactive isopropyl derivative (6APi).[3] This suggests that planarity and the electronic nature of the substituents are crucial for this biological activity. Deviation from planarity and steric hindrance, as seen in 6APi, prevents effective interaction with the rRNA target.[3]

Mechanism of Action: PARP Inhibition

A significant mechanism through which some this compound derivatives exert their anticancer effects is through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5]

In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a phenomenon known as synthetic lethality.[4][6] When PARP is inhibited, unrepaired SSBs are converted into DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[3]

The following diagram illustrates the PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

Caption: PARP1 Signaling Pathway and Inhibition.

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vitro assays to determine their biological activity and mechanism of action. Below are detailed methodologies for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: Experimental workflow for this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into purple formazan (B1609692) crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is often done by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), and analyzing the fluorescence intensity by flow cytometry.[9]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.

Protocol:

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with different concentrations of the this compound derivative for a specified time (e.g., 24 hours). Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).[1]

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.[1] Fix the cells for at least 30 minutes at 4°C.[1]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of RNA).[1]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[1]

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant potential for the development of new therapeutics. Their diverse biological activities, particularly their anticancer effects, are governed by well-defined structure-activity relationships. The ability of these compounds to act as PARP inhibitors highlights a key mechanism of action that can be exploited for targeted cancer therapy, especially in tumors with specific DNA repair deficiencies. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of these promising molecules. Future research should focus on refining the SAR to enhance potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy.

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. nanocellect.com [nanocellect.com]

- 3. Spectroscopic and DFT studies on this compound and its derivatives provide insights in their activity towards ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of PARP inhibitors: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Aminophenanthridine Binding to Ribosomal RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminophenanthridine (6AP) is a promising small molecule with notable antiprion activity. Its mechanism of action involves the direct binding to ribosomal RNA (rRNA), leading to the inhibition of the protein folding activity of the ribosome (PFAR).[1][2][3] This technical guide provides an in-depth overview of the in silico modeling of this compound's interaction with its primary target, the Domain V of the 23S rRNA. The guide details a comprehensive workflow for computational modeling, summarizes key quantitative data, and provides detailed experimental protocols for validating in silico predictions. Furthermore, it includes visual representations of the mechanism of action and experimental workflows using Graphviz to facilitate a deeper understanding of the underlying processes.

Introduction to this compound and its Target

This compound is a planar heterocyclic compound that has been identified as a potent inhibitor of prion propagation.[4] Subsequent research has elucidated that its biological activity stems from its ability to bind directly to ribosomal RNA, specifically within Domain V of the large ribosomal subunit's 23S rRNA.[1][2][3] This binding event competitively inhibits the ribosome's inherent protein folding activity, a crucial process for the maturation of certain proteins.[1][2][3] The inhibition of PFAR disrupts cellular homeostasis and is thought to be the basis for 6AP's antiprion effects.

The primary target of 6AP, Domain V of the 23S rRNA, is a highly conserved and structurally complex region of the ribosome, which includes the peptidyl transferase center. The ability of a small molecule like 6AP to selectively bind to a specific pocket within this RNA structure highlights the potential for developing RNA-targeted therapeutics.

In Silico Modeling Workflow

The computational investigation of this compound's binding to rRNA is a multi-step process that provides valuable insights into the molecular interactions driving this recognition. The following workflow outlines the key stages of in silico modeling.

Preparation of Molecular Structures

-

Receptor Preparation: The three-dimensional structure of the bacterial large ribosomal subunit can be obtained from the Protein Data Bank (PDB). Domain V of the 23S rRNA is then extracted from this larger structure. The RNA structure is prepared by adding hydrogen atoms, assigning appropriate protonation states, and minimizing the energy to relieve any steric clashes.

-

Ligand Preparation: The 3D structure of this compound and its derivatives are generated using a molecular builder. The geometry of the ligands is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain an accurate representation of their electronic and structural properties.

Molecular Docking

-

Binding Site Prediction: The putative binding site of 6AP on Domain V of the 23S rRNA is identified. This can be guided by experimental data, such as UV cross-linking and primer extension assays, or through computational methods that predict druggable pockets on the RNA surface.

-

Molecular Docking Simulation: Molecular docking simulations are performed to predict the preferred binding orientation and conformation of 6AP within the identified binding site. Docking algorithms sample a large number of possible poses and score them based on a predefined scoring function that estimates the binding affinity.

Post-Docking Analysis

-

Binding Pose Analysis: The predicted binding poses are visually inspected and clustered based on their conformational similarity. The most favorable binding modes are selected for further analysis.

-

Scoring and Ranking: The docking scores are used to rank the different poses. It is important to note that docking scores provide a qualitative estimate of binding affinity and should be interpreted with caution.

-

Interaction Analysis: The interactions between 6AP and the rRNA are analyzed in detail. This includes identifying hydrogen bonds, electrostatic interactions, and π-stacking interactions that contribute to the stability of the complex.

Molecular Dynamics Simulation

-

MD Simulation of RNA-Ligand Complex: To assess the stability of the predicted binding mode and to account for the flexibility of the RNA and the ligand, molecular dynamics (MD) simulations are performed. The RNA-ligand complex is solvated in a water box with appropriate ions, and the system's trajectory is simulated over a period of nanoseconds to microseconds.

-

Stability and Fluctuation Analysis: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the RNA and the ligand are calculated from the MD trajectory to assess the stability of the complex and identify flexible regions.

-

Binding Free Energy Calculation: Advanced computational methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy of the RNA-ligand complex, providing a more quantitative measure of binding affinity.

Quantitative Data Summary

While direct binding affinity values (Kd or Ki) for this compound and its derivatives to ribosomal RNA are not extensively reported in the literature, studies have quantified their biological activity in terms of IC50 values for the inhibition of prion propagation in cell-based assays.

| Compound | Biological Activity | IC50 (µM) | Reference |

| 8-azido-6-aminophenanthridine | Inhibition of mammalian prions (ex vivo) | ~ 5 | [4] |

| 7,10-dihydrophenanthridin-6-amine | Inhibition of mammalian prions (ex vivo) | ~ 1.8 | [4] |

It is important to note that these IC50 values reflect the overall cellular effect and not solely the direct binding affinity to rRNA. Further biophysical studies are required to determine the precise dissociation constants for the 6AP-rRNA interaction.

Experimental Protocols

The following protocols describe key experiments used to characterize the binding of small molecules like this compound to ribosomal RNA.

Fluorescence Spectroscopy Binding Assay

This method measures the change in fluorescence of either the ligand or the RNA upon binding.

-

Preparation of RNA: In vitro transcribe and purify Domain V of the 23S rRNA. Ensure the RNA is properly folded by heating to 95°C for 2 minutes followed by slow cooling to room temperature in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).

-

Titration: Prepare a series of solutions with a constant concentration of rRNA and increasing concentrations of this compound.

-

Fluorescence Measurement: Excite the sample at the appropriate wavelength for 6AP and measure the emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

UV Cross-linking and Primer Extension Assay

This technique identifies the specific nucleotides in the rRNA that are in close proximity to the bound ligand.

-

Binding Reaction: Incubate the radiolabeled (e.g., with ³²P) Domain V rRNA with this compound.

-

UV Irradiation: Expose the binding reaction to UV light (e.g., 254 nm) to induce covalent cross-links between the ligand and the RNA.

-

Primer Extension: Purify the cross-linked RNA and perform a primer extension reaction using a reverse transcriptase and a primer that binds downstream of the expected interaction site.

-

Gel Electrophoresis: Analyze the primer extension products on a denaturing polyacrylamide gel. The reverse transcriptase will stop at the site of the cross-link, resulting in a band of a specific size.

-

Site Identification: By running a sequencing ladder alongside the primer extension products, the exact nucleotide(s) involved in the interaction can be identified.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the protein folding activity of the ribosome. This can be visualized as a direct interaction leading to a functional block.

References

- 1. The antiprion compound this compound inhibits the protein folding activity of the ribosome by direct competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antiprion compound this compound inhibits the protein folding activity of the ribosome by direct competition. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the antiprion activity of 6-aminophenanthridines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Fluorescent Properties of 6-Aminophenanthridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophenanthridine (6AP) is a heterocyclic amine that has garnered significant interest in biomedical research, primarily for its activity as an antiprion agent.[1] Its planar, tricyclic ring system is characteristic of molecules that exhibit fluorescence, a property that has been harnessed to probe its biological interactions, particularly with ribosomal RNA (rRNA).[1] This technical guide provides a comprehensive overview of the known fluorescent properties of this compound, details the experimental protocols for their characterization, and discusses its application in studying molecular interactions. While the fluorescent nature of 6AP is established, a comprehensive public dataset of its intrinsic photophysical parameters remains to be fully elucidated. This guide, therefore, also serves to highlight the current knowledge gaps and provide a framework for future investigations.

Core Photophysical Properties

| Solvent | Polarity Index (Reichardt's ET(30)) | Expected Excitation Maxima (λex, nm) | Expected Emission Maxima (λem, nm) | Expected Stokes Shift (cm-1) | Expected Fluorescence Quantum Yield (Φf) |

| n-Hexane | 31.0 | ~350-360 | ~400-420 | ~4000-5000 | ~0.1 - 0.3 |

| Toluene | 33.9 | ~355-365 | ~410-430 | ~4000-5000 | ~0.1 - 0.4 |

| Chloroform | 39.1 | ~360-370 | ~420-440 | ~4500-5500 | ~0.2 - 0.5 |

| Ethyl Acetate | 38.1 | ~360-370 | ~430-450 | ~5000-6000 | ~0.2 - 0.5 |

| Acetone | 42.2 | ~365-375 | ~440-460 | ~5500-6500 | ~0.1 - 0.4 |

| Ethanol | 51.9 | ~370-380 | ~450-480 | ~6000-7000 | ~0.05 - 0.3 |

| Methanol | 55.4 | ~370-380 | ~460-490 | ~6500-7500 | ~0.05 - 0.2 |

| Water | 63.1 | ~375-385 | ~480-520 | ~7000-8000 | < 0.1 |

Note: The values presented in this table are hypothetical and intended to serve as a guide for experimental design. The actual photophysical parameters of this compound need to be determined experimentally.

Experimental Protocols

To accurately determine the fluorescent properties of this compound, a series of standardized spectroscopic experiments should be performed.

Sample Preparation

-

Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from fluorescent impurities.

-

Solvents: Use spectroscopic grade solvents to minimize background fluorescence.

-

Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). For absorbance and fluorescence measurements, prepare dilute solutions (typically in the micromolar range) to achieve an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

Absorption and Emission Spectra Acquisition

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer.

-

Procedure:

-

Record the UV-Vis absorption spectrum of the this compound solution to determine the absorption maximum (λabs).

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs.

-

Scan the emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength until the fluorescence signal returns to the baseline. The wavelength of maximum emission intensity is the emission maximum (λem).

-

The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.

-

Fluorescence Quantum Yield (Φf) Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.546).

-

Procedure:

-

Prepare a series of solutions of both the this compound sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorption and fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield is calculated using the following equation: Φf (sample) = Φf (standard) × (Gradient(sample) / Gradient(standard)) × (η2(sample) / η2(standard)) where Φf is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Solvatochromism Study

-

Procedure:

-

Prepare solutions of this compound of the same concentration in a series of solvents with varying polarities.

-

Record the absorption and emission spectra for each solution.

-

Analyze the shifts in the excitation and emission maxima as a function of solvent polarity parameters (e.g., Reichardt's ET(30) or Lippert-Mataga plots) to understand the nature of the electronic transitions and the change in dipole moment upon excitation.

-

Signaling Pathways and Applications

The fluorescence of this compound has been instrumental in elucidating its mechanism of action as an antiprion agent. Studies have shown that 6AP inhibits the protein folding activity of the ribosome (PFAR) by directly interacting with the ribosomal RNA (rRNA).[1]

Fluorescence spectroscopy has been employed to measure the binding affinity of 6AP and its derivatives to specific domains of rRNA.[1] This is typically achieved by monitoring changes in the fluorescence intensity or anisotropy of this compound upon titration with rRNA. An increase in fluorescence intensity or anisotropy upon binding is indicative of a change in the microenvironment of the fluorophore, suggesting its insertion into a more rigid and less polar environment within the rRNA structure.

Below are diagrams illustrating the experimental workflow for characterizing the fluorescent properties of this compound and its application in studying rRNA binding.

Caption: Workflow for photophysical characterization.

Caption: 6-AP fluorescence in rRNA binding studies.

Conclusion

This compound is a valuable fluorescent probe, particularly in the study of its interactions with biological macromolecules like rRNA. While its utility in this context is well-documented, a fundamental and comprehensive characterization of its intrinsic photophysical properties is currently lacking in the public domain. This guide has provided a framework for such an investigation, outlining the necessary experimental protocols and the expected, albeit unconfirmed, fluorescent behavior. A thorough understanding of the photophysics of this compound will not only bolster the interpretation of existing biological data but also pave the way for the rational design of new and improved fluorescent probes for a variety of applications in research and drug development. Further experimental work is crucial to fully unlock the potential of this intriguing molecule.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Aminophenanthridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophenanthridine is a heterocyclic amine with a tricyclic aromatic structure. It has garnered significant interest in the scientific community, particularly in the fields of neurodegenerative disease and molecular biology, due to its activity as an antiprion agent.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of action.

Chemical and Physical Properties

This compound is a solid at room temperature and is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀N₂ | [3][4][5][6][7] |

| Molecular Weight | 194.23 g/mol | [3][4][5][6][7] |

| CAS Number | 832-68-8 | [3][4][6] |

| Appearance | Solid | [3] |

| Melting Point | 194-195 °C | [8] |

| Boiling Point | 406.4 ± 20.0 °C (Predicted) | [8] |

| pKa | 6.88 | [3] |

Table 2: Solubility and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Solubility | Soluble in DMSO and Ethanol | [3] |

| UV-Vis Spectroscopy | The conjugated π-system is expected to show strong absorption in the UV region. Specific λmax values are dependent on the solvent and pH. | [9] |

| Fluorescence Spectroscopy | Exhibits fluorescence. The binding affinity to ribosomal RNA has been studied using fluorescence spectroscopy. | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of anilines with 2-chlorobenzonitriles in the presence of a metal amide in liquid ammonia (B1221849).[1]

Materials:

-

Potassium amide (or other metal amide)

-

Liquid ammonia

-

Anhydrous ether

-

Ammonium (B1175870) chloride

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a stirrer, add liquid ammonia.

-

Slowly add small pieces of potassium metal to the liquid ammonia to form a blue solution, indicating the formation of the potassium amide.

-

To this solution, add a solution of aniline in anhydrous ether dropwise with stirring.

-

After the addition of aniline is complete, add a solution of 2-chlorobenzonitrile in anhydrous ether dropwise.

-

Continue stirring the reaction mixture for several hours at the temperature of boiling ammonia.

-

After the reaction is complete, cautiously add ammonium chloride to quench the excess metal amide.

-

Allow the ammonia to evaporate overnight.

-

To the residue, add water and extract with a suitable organic solvent (e.g., ether or chloroform).

-

Wash the organic extract with water, then with dilute hydrochloric acid.

-

The acidic extract, containing the protonated this compound, is then basified with a sodium hydroxide solution to precipitate the free base.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., benzene) to obtain pure this compound.[8]

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound can be recorded to determine its absorbance characteristics.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution.

-

Calibrate the spectrophotometer with the pure solvent as a blank.

-

Record the absorbance spectra of the prepared solutions over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to study the electronic properties of this compound and its interactions with other molecules.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Place the solution in a quartz cuvette and insert it into the fluorometer.

-

Record the emission spectrum by exciting the sample at a wavelength determined from the UV-Vis absorption spectrum (typically at or near the λmax).

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelengths.

Biological Activity and Mechanism of Action

This compound has been identified as a potent antiprion agent.[3] Its mechanism of action involves the inhibition of the protein folding activity of the ribosome (PFAR).[5][7] this compound acts as a competitive inhibitor, binding to the ribosomal RNA (rRNA) at the same site as protein substrates.[5] This binding event prevents the ribosome from assisting in the proper folding of proteins, which is a critical step in the propagation of prions.[10]

The following diagram illustrates the proposed mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C13H10N2 | CID 160547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. abmole.com [abmole.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | 832-68-8 [m.chemicalbook.com]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Spectroscopic and DFT studies on this compound and its derivatives provide insights in their activity towards ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

6-Aminophenanthridine: Application Notes for High-Throughput Screening Assays

Introduction

6-Aminophenanthridine (6-AP) is a small molecule that has been primarily investigated for its activity as an antiprion agent. Emerging research also suggests its potential as a modulator of other biological processes, making it a compound of interest for high-throughput screening (HTS) to identify novel therapeutic applications. This document provides an overview of the application of this compound in HTS assays, with a focus on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and the maintenance of genomic integrity. PARP1, the most abundant member of this family, is activated by DNA single-strand breaks. Upon activation, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits DNA repair machinery to the site of damage.

This compound is hypothesized to act as a competitive inhibitor of PARP1, binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the enzyme. By occupying this site, it prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair proteins and leading to an accumulation of DNA damage. This mechanism is particularly relevant in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethal phenotype.

Data Presentation

Currently, specific quantitative data on the inhibitory concentration (IC50) of this compound against PARP1 is not extensively available in publicly accessible literature. For the purpose of illustrating its potential in HTS assays, the following table presents a compilation of IC50 values for well-established PARP inhibitors. This data serves as a reference for the expected potency of compounds identified in PARP-focused screens.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Assay Type |

| Olaparib | 1 | 1 | Enzyme |

| Rucaparib | 1.1 | 0.4 | Enzyme |

| Niraparib | 3.8 | 2.1 | Enzyme |

| Talazoparib | 0.57 | - | Enzyme |

| Veliparib | 5.2 | 2.9 | Enzyme |

Signaling Pathway

The signaling pathway of PARP-mediated DNA repair is a critical cellular process. The following diagram illustrates the central role of PARP1 in detecting DNA damage and initiating the repair cascade. Inhibition of this pathway by compounds like this compound is a key strategy in cancer therapy.

Caption: PARP1 signaling pathway in DNA damage response and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify and characterize PARP inhibitors like this compound.

Homogeneous Fluorescence Polarization (FP) Based PARP1 Inhibition Assay

This assay measures the inhibition of PARP1 activity by monitoring the change in fluorescence polarization of a fluorescently labeled NAD+ analog.

Experimental Workflow

Caption: Workflow for a fluorescence polarization-based PARP1 inhibition assay.

Protocol:

-

Compound Plating: Prepare serial dilutions of this compound and control compounds (e.g., Olaparib) in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into a 384-well, low-volume, black, round-bottom assay plate.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% (v/v) Tween-20.

-

PARP1 Enzyme Mix: Dilute recombinant human PARP1 enzyme and activated DNA (e.g., sonicated calf thymus DNA) in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM PARP1, 20 µg/mL DNA).

-

Substrate Mix: Dilute a fluorescently labeled NAD+ analog in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 200 nM).

-

-

Assay Procedure:

-

Add 5 µL of the PARP1 Enzyme Mix to each well of the assay plate.

-

Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the Substrate Mix to each well.

-

Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped for FP measurements (e.g., Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based PARP1 Inhibition Assay (Immunofluorescence)

This assay quantifies the inhibition of PARP1 activity in cells by measuring the levels of PARylation following DNA damage.

Experimental Workflow

Caption: Workflow for a cell-based immunofluorescence assay for PARP1 inhibition.

Protocol:

-

Cell Culture and Seeding: Culture a suitable cell line (e.g., HeLa) in appropriate media. Seed the cells into a 384-well, black, clear-bottom imaging plate at a density of 5,000 cells per well and incubate overnight at 37°C and 5% CO2.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 1 hour.

-

DNA Damage Induction: Induce DNA damage by adding H2O2 to a final concentration of 200 µM and incubate for 10 minutes at 37°C.

-

Fixation and Permeabilization:

-

Wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Immunostaining:

-

Wash twice with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against PAR (e.g., anti-PAR, 1:500 dilution) in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) and a nuclear counterstain (e.g., DAPI, 1 µg/mL) in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the PAR signal within each nucleus.

-

Calculate the percent inhibition of PAR formation for each compound concentration and determine the IC50 value.

-

Conclusion

This compound presents an interesting scaffold for the development of novel therapeutic agents, including PARP inhibitors. The provided protocols for fluorescence polarization and cell-based immunofluorescence assays offer robust and scalable methods for screening and characterizing the activity of this compound and other potential PARP inhibitors in a high-throughput format. Further investigation is warranted to determine the specific potency and selectivity of this compound against PARP family members and to explore its therapeutic potential in relevant disease models.

6-Aminophenanthridine as a Fluorescent Probe for Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophenanthridine is a heterocyclic organic compound with a rigid, planar structure that exhibits intrinsic fluorescence. While historically investigated for its anti-prion activities, its fluorescent properties make it a potential candidate for use as a fluorescent probe in microscopy applications.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in cellular imaging, offering a guide for researchers interested in exploring its potential as a biomarker for specific cellular components or processes. The structural similarity of this compound to other known fluorescent molecules suggests its utility in fluorescence microscopy.[3]

Photophysical and Cellular Properties